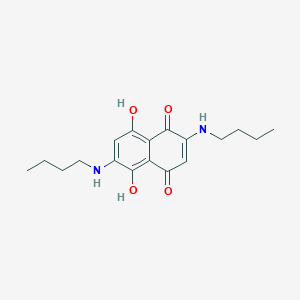
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two butylamino groups and two hydroxyl groups attached to a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione typically involves the reaction of 2,6-diaminonaphthalene-1,4-dione with butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Diaminonaphthalene-1,4-dione+2Butylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The butylamino groups can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives with enhanced biological activity.
Reduction: Hydroquinone derivatives with potential antioxidant properties.
Substitution: Derivatives with modified pharmacological profiles.
Scientific Research Applications
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting cellular processes. Additionally, it can interact with DNA and induce oxidative stress, leading to cell death in cancer cells. The molecular pathways involved include the activation of apoptotic signaling cascades and the generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1H-imidazol-2-yl)pyridine: Known for its coordination chemistry and spin crossover properties.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used in supramolecular and coordination chemistry.
2,6-Bis(pyrazol-1-yl)pyridine: Employed in the synthesis of coordination complexes.
Uniqueness
2,6-Bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione is unique due to its specific substitution pattern and the presence of butylamino groups, which confer distinct biological and chemical properties
Properties
CAS No. |
161253-99-2 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2,6-bis(butylamino)-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-3-5-7-19-11-9-13(21)16-15(17(11)23)14(22)10-12(18(16)24)20-8-6-4-2/h9-10,19-21,23H,3-8H2,1-2H3 |
InChI Key |
MVZFSTZNRYUIGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=C2C(=C1O)C(=O)C=C(C2=O)NCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-5-{[2-(nitromethylidene)piperidin-3-yl]oxy}pyridine](/img/structure/B14259947.png)
![N,N'-[2,1,3-Benzothiadiazole-4,7-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14259956.png)
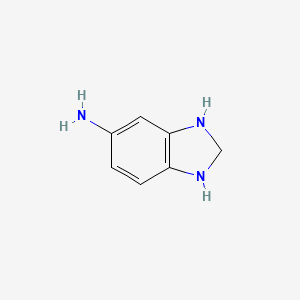
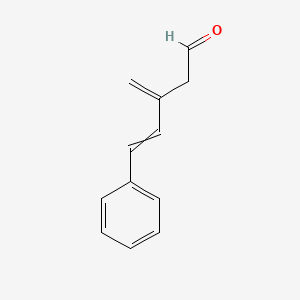
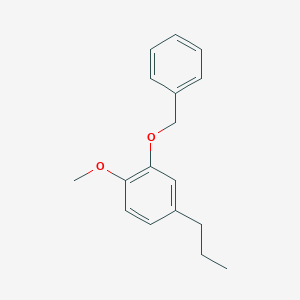

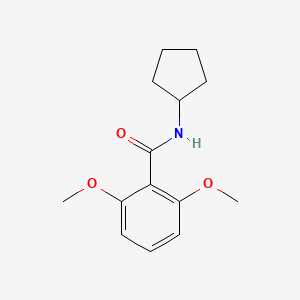
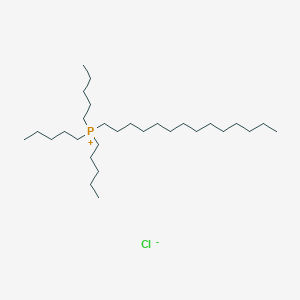

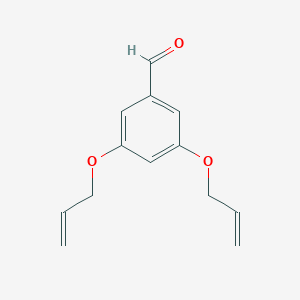
![{4-[4-(Trifluoromethyl)phenoxy]phenyl}phosphonic dichloride](/img/structure/B14259993.png)
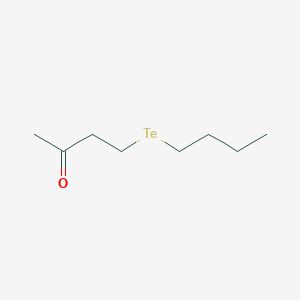
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)

